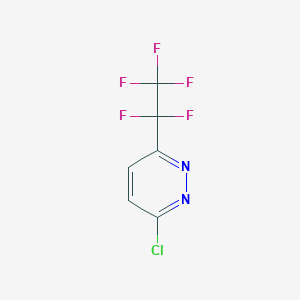
3-Chloro-6-(perfluoroethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(perfluoroethyl)pyridazine is a chemical compound with the CAS Number: 1206524-29-9 . It has a molecular weight of 232.54 and its IUPAC name is 3-chloro-6-(perfluoroethyl)pyridazine . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(perfluoroethyl)pyridazine can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures can be determined based on DFT calculations using B3LYP/6-311+G (2d,p) functional . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses can also be performed using computational methods .Physical And Chemical Properties Analysis
3-Chloro-6-(perfluoroethyl)pyridazine is a powder . It has a molecular weight of 232.54 and its IUPAC name is 3-chloro-6-(perfluoroethyl)pyridazine . The compound is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Recent studies have highlighted the synthesis and structural characterization of pyridazine derivatives, including those related to 3-Chloro-6-(perfluoroethyl)pyridazine. These compounds have been synthesized and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, with their structures confirmed by single crystal X-ray diffraction. Density functional theory (DFT) calculations were performed to compare theoretical and experimental results, providing insights into their molecular properties, including HOMO-LUMO energy levels, energy gap, softness, and hardness (Sallam et al., 2021). Another study focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its structure through spectroscopic methods and XRD technique, with DFT calculations providing further understanding of its electronic properties and intermolecular interactions (Sallam et al., 2021).
Corrosion Inhibition
Pyridazine derivatives have demonstrated significant potential in the field of corrosion inhibition, particularly for mild steel in acidic environments. Experimental and theoretical studies have shown that certain pyridazine compounds, including 3-chloro derivatives, can effectively inhibit the electrochemical dissolution of mild steel in hydrochloric acid. These inhibitors function as mixed-type inhibitors, influencing both anodic and cathodic reactions, and their efficiency increases with concentration. The inhibitory action is attributed to the presence of nitrogen atoms and unsaturated groups within the molecules, facilitating strong adsorption onto the metal surface through physisorption and chemisorption mechanisms (Mashuga et al., 2017).
Herbicidal Activities
Pyridazine derivatives, including those structurally related to 3-Chloro-6-(perfluoroethyl)pyridazine, have been explored for their herbicidal activities. Synthesis and evaluation of these compounds have shown promising results in inhibiting chlorophyll production and exhibiting herbicidal effects against dicotyledonous plants. Some derivatives have shown to be as effective or even superior to commercial herbicides in greenhouse tests, highlighting their potential in agricultural applications (Xu et al., 2008).
Antioxidant Activity
The antioxidant activity of pyridazine derivatives has also been investigated through both experimental and computational studies. These compounds, including chloro-substituted pyridazines, have been synthesized and characterized, with their antioxidant properties assessed through in vitro and molecular docking studies. The findings suggest that these compounds can serve as effective antioxidants, which could have implications in pharmaceutical and material science applications (Sallam et al., 2021).
Safety and Hazards
The safety information for 3-Chloro-6-(perfluoroethyl)pyridazine indicates that it may be harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Pyridazine derivatives, including 3-Chloro-6-(perfluoroethyl)pyridazine, have been found to exhibit a wide range of pharmacological activities . This suggests that they may have potential applications in the development of new drugs. The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This indicates a rising appreciation of the advantageous properties of the pyridazine heterocycle in drug design .
Wirkmechanismus
Target of Action
3-Chloro-6-(perfluoroethyl)pyridazine is a derivative of pyridazinone, a class of compounds known for their broad spectrum of pharmacological activities Pyridazinone derivatives have been found to interact with a variety of biological targets, including phosphodiesterase (pde) enzymes .
Mode of Action
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given the broad range of activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .
Eigenschaften
IUPAC Name |
3-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFQVMMNMMJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(perfluoroethyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

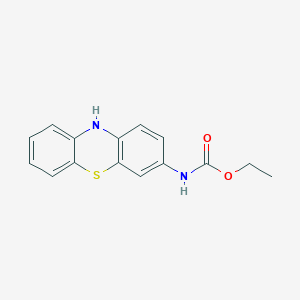
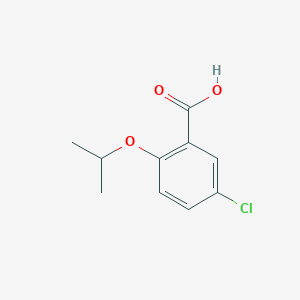
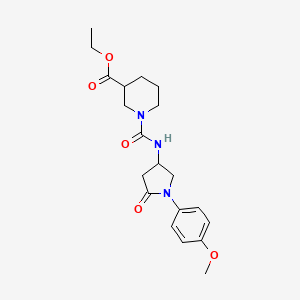
![1-[(2-Chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2777797.png)
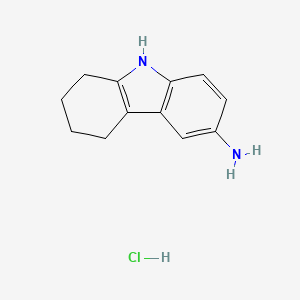
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777799.png)
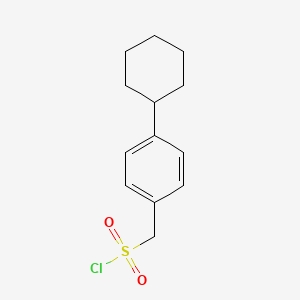
![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)
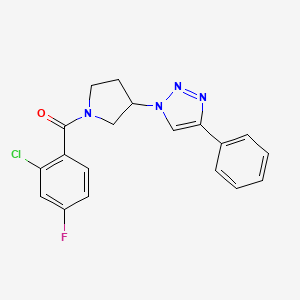
![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
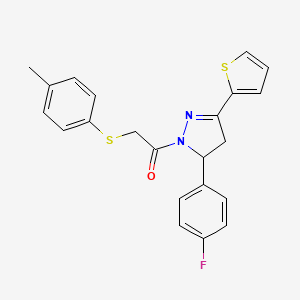

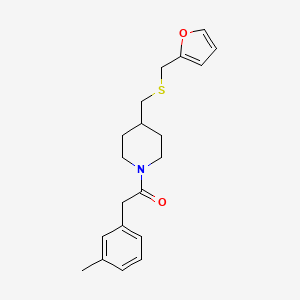
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2777815.png)